molecular formula C15H14O2 B12638640 (5S)-5-Methyl-5-(naphthalen-2-yl)oxolan-2-one CAS No. 918831-64-8

(5S)-5-Methyl-5-(naphthalen-2-yl)oxolan-2-one

Katalognummer: B12638640
CAS-Nummer: 918831-64-8
Molekulargewicht: 226.27 g/mol
InChI-Schlüssel: RPEAXJCKWAGUGS-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5S)-5-Methyl-5-(naphthalen-2-yl)oxolan-2-one is a chiral compound featuring a naphthalene moiety attached to an oxolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-Methyl-5-(naphthalen-2-yl)oxolan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene derivatives and oxolane precursors.

    Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(5S)-5-Methyl-5-(naphthalen-2-yl)oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions may yield alcohols or other reduced forms.

    Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthols.

Wissenschaftliche Forschungsanwendungen

(5S)-5-Methyl-5-(naphthalen-2-yl)oxolan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of (5S)-5-Methyl-5-(naphthalen-2-yl)oxolan-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling.

    Pathway Modulation: The compound can influence various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (5R)-5-Methyl-5-(naphthalen-2-yl)oxolan-2-one: The enantiomer of the compound, with different stereochemistry.

    Naphthalene Derivatives: Compounds with similar naphthalene structures but different functional groups.

    Oxolane Derivatives: Compounds with similar oxolane rings but different substituents.

Uniqueness

(5S)-5-Methyl-5-(naphthalen-2-yl)oxolan-2-one is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

918831-64-8

Molekularformel

C15H14O2

Molekulargewicht

226.27 g/mol

IUPAC-Name

(5S)-5-methyl-5-naphthalen-2-yloxolan-2-one

InChI

InChI=1S/C15H14O2/c1-15(9-8-14(16)17-15)13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10H,8-9H2,1H3/t15-/m0/s1

InChI-Schlüssel

RPEAXJCKWAGUGS-HNNXBMFYSA-N

Isomerische SMILES

C[C@]1(CCC(=O)O1)C2=CC3=CC=CC=C3C=C2

Kanonische SMILES

CC1(CCC(=O)O1)C2=CC3=CC=CC=C3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.